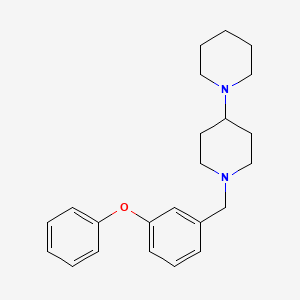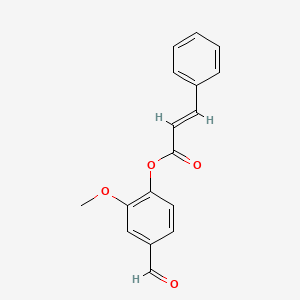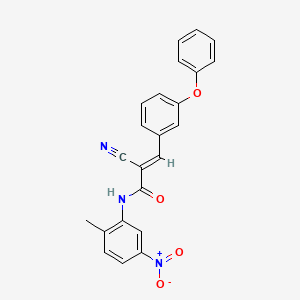
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3,3-diphenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3,3-DIPHENYL-1-PROPANONE is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3,3-DIPHENYL-1-PROPANONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 3-phenylpropanamides or [1,1′-biphenyl]-2-carboxamides, which undergo radical-mediated intramolecular arene C(sp2)–H amidation to form the desired isoquinoline derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3,3-DIPHENYL-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline derivatives.
Scientific Research Applications
1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3,3-DIPHENYL-1-PROPANONE has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3,3-DIPHENYL-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects .
Comparison with Similar Compounds
3,4-Dihydro-2(1H)-pyridones: These compounds share a similar structural framework and exhibit various biological activities.
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: Known for their pharmacological applications, these compounds are structurally related and have similar therapeutic potential.
Uniqueness: 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3,3-DIPHENYL-1-PROPANONE is unique due to its specific isoquinoline structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C24H23NO |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3,3-diphenylpropan-1-one |
InChI |
InChI=1S/C24H23NO/c26-24(25-16-15-19-9-7-8-14-22(19)18-25)17-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-14,23H,15-18H2 |
InChI Key |
SKBCLLFDNSAZPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1-adamantyl-2-[(1,4-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B14921804.png)
![5-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B14921810.png)
![4-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B14921813.png)

![(16E)-3-butoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B14921817.png)
![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B14921820.png)

![N'-{(E)-[5-(benzyloxy)-1H-indol-3-yl]methylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B14921832.png)
![Methyl 2-[({5-[(4-iodophenoxy)methyl]-2-furyl}carbonyl)amino]benzoate](/img/structure/B14921839.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14921840.png)
![methyl (2Z)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14921843.png)

![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B14921851.png)
![21-thia-2,11-diazapentacyclo[11.8.0.02,10.04,9.014,20]henicosa-1(13),4,6,8,10,14(20)-hexaen-12-one](/img/structure/B14921884.png)
